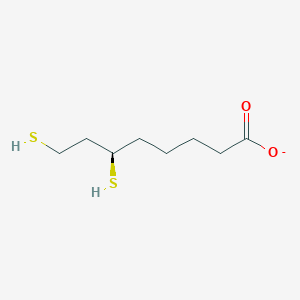

(R)-dihydrolipoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-dihydrolipoate is a dihydrolipoate that is the conjugate base of (R)-dihydrolipoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a (R)-dihydrolipoic acid.

Scientific Research Applications

Interaction with Rhodanese

(R)-dihydrolipoate interacts specifically with the enzyme rhodanese. It serves as an acceptor of the sulfane sulfur atom bound to rhodanese, playing a role in the reaction catalyzed by this enzyme. The crystal structure of sulfur-substituted rhodanese complexed with lipoate shows the binding at the enzyme active site, suggesting a role for dihydrolipoate as a sulfur-acceptor substrate in enzymatic reactions related to iron-sulfur proteins (Cianci, Gliubich, Zanotti, & Berni, 2000).

Sulfane Sulfur Metabolism

Dihydrolipoic acid has been found to affect sulfane sulfur metabolism. A study revealed significant increases in sulfane sulfur level and rhodanese activity in rat tissues following treatment with lipoic acid, indicating a connection between lipoate's biological activity and anaerobic cysteine metabolism to sulfane sulfur (Bilska et al., 2008).

Biosynthesis of Rhamnolipids and PHAs

Research into polyhydroxyalkanoates (PHAs) and rhamnolipids, particularly from Pseudomonas species, has shown potential applications in various industrial sectors. The synthesis of these compounds is closely related to the metabolism of compounds like dihydrolipoate. These molecules have applications in pharmaceuticals, cosmetics, and food due to their unique properties such as emulsifying and metal sequestering abilities (Nitschke, Costa, & Contiero, 2011).

Ischemia-Reperfusion Injury Reduction

(R)-dihydrolipoate has shown effectiveness in reducing ischemia-reperfusion injury in animal models. It was found to mitigate hypoxic/ischemic and especially reoxygenation/reperfusion injury, indicating its potential in medical applications related to oxidative stress and tissue damage (Freisleben, 2000).

Antioxidant Activities

(R)-dihydrolipoate exhibits potent antioxidant activities, which can be beneficial in various health-related applications. For instance, it has been demonstrated to delay the development and progression of cataract in rats with streptozotocin-induced diabetes (Kojima et al., 2007). Additionally, its role in the ascorbate-dependent recycling of the vitamin E homologue Trolox in murine skin homogenates highlights its significance in the redox antioxidant network (Guo & Packer, 2000).

properties

Product Name |

(R)-dihydrolipoate |

|---|---|

Molecular Formula |

C8H15O2S2- |

Molecular Weight |

207.3 g/mol |

IUPAC Name |

(6R)-6,8-bis(sulfanyl)octanoate |

InChI |

InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/p-1/t7-/m1/s1 |

InChI Key |

IZFHEQBZOYJLPK-SSDOTTSWSA-M |

Isomeric SMILES |

C(CCC(=O)[O-])C[C@H](CCS)S |

Canonical SMILES |

C(CCC(=O)[O-])CC(CCS)S |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

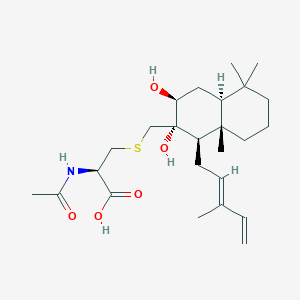

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(2,6-difluorophenyl)sulfonyl-3-azetidinyl]methyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263842.png)

![3,5-dihydroxy-2-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1263843.png)

![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1263849.png)

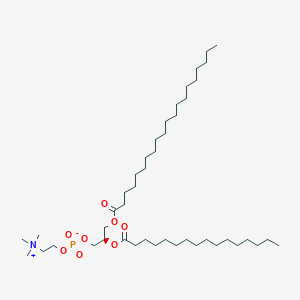

![1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263852.png)

![1-octadecanoyl-2-[(2E,4E)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263853.png)

![[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl phosphate](/img/structure/B1263855.png)